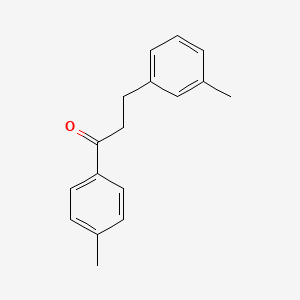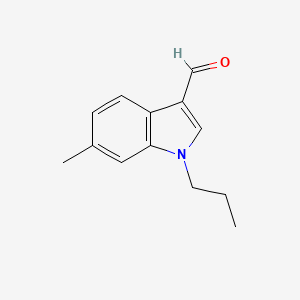
4'-Methyl-3-(3-methylphenyl)propiophenone
Overview
Description
4’-Methyl-3-(3-methylphenyl)propiophenone is an organic aromatic ketone characterized by a propiophenone structure with a methyl substituent at the para position. This compound is known for its applications in organic synthesis, particularly as a precursor for the synthesis of complex molecules due to its reactive ketone group .
Mechanism of Action
Target of Action
4’-Methyl-3-(3-methylphenyl)propiophenone is an organic aromatic ketone, characterized by a propiophenone structure with a methyl substituent . It serves as a pharmaceutical and synthesis material intermediate
Mode of Action
It’s known that the molecule contains a polar carbonyl (c=o) bond and a nonpolar benzene ring . This structure allows the compound to interact with both polar and nonpolar environments, which could influence its interaction with its targets.
Biochemical Pathways
It’s known that this compound can be used as an intermediate in the synthesis of complex molecules by its reactive ketone group .
Pharmacokinetics
Its physical properties, such as being a colorless or light-yellow liquid, with a light sweet odor or odorless, and its solubility in organic solvents such as chloroform and hexane, and slight solubility in water (0332 mg/ml) could influence its bioavailability .
Result of Action
Its role as an intermediate in the synthesis of complex molecules suggests that it could contribute to various biochemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Methyl-3-(3-methylphenyl)propiophenone. Its solubility in both nonpolar and polar solvents suggests that it could interact with various biological environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Methyl-3-(3-methylphenyl)propiophenone can be synthesized through various methods. One common approach involves the oxidation of 1-(4-methylphenyl)-1-propanol using oxidants such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Another method includes the synthesis from sodium p-toluenesulfinate .
Industrial Production Methods
Industrial production of 4’-Methyl-3-(3-methylphenyl)propiophenone typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The choice of oxidants and reaction conditions may vary depending on the desired scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-3-(3-methylphenyl)propiophenone undergoes several types of chemical reactions, including:
Oxidation: Conversion of alcohols to ketones using oxidizing agents like KMnO4 or CrO3.
Substitution: Halogenation reactions where the aromatic ring undergoes substitution reactions with halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acid catalysts.
Major Products
The major products formed from these reactions include various substituted aromatic ketones and alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
4’-Methyl-3-(3-methylphenyl)propiophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
4’-Methyl-3-(3-methylphenyl)propiophenone can be compared with other similar compounds such as:
Propiophenone: Shares a similar core structure but lacks the methyl substituent, making it less reactive in certain synthetic applications.
4-Methylpropiophenone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Mephedrone (4-MMC): A derivative used in pharmaceutical and research applications, known for its stimulant properties.
These comparisons highlight the unique reactivity and applications of 4’-Methyl-3-(3-methylphenyl)propiophenone in various scientific and industrial contexts .
Properties
IUPAC Name |
3-(3-methylphenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-6-9-16(10-7-13)17(18)11-8-15-5-3-4-14(2)12-15/h3-7,9-10,12H,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHRBPUNRKJJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644057 | |
| Record name | 3-(3-Methylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-35-7 | |
| Record name | 1-Propanone, 3-(3-methylphenyl)-1-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022203.png)

![Methyl 2-[(2-bromobutanoyl)amino]benzoate](/img/structure/B3022205.png)


![methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3022210.png)
![Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate](/img/structure/B3022212.png)
![Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B3022214.png)
![[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022216.png)
![4-{3-[2-(Methyl{[(3-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B3022218.png)
![Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate](/img/structure/B3022220.png)
![3-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B3022221.png)
![4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B3022222.png)
![1-[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3022223.png)
